molecular formula C6H8N4 B2596029 4-Amino-5-cyano-1,3-dimethyl pyrazole CAS No. 32183-14-5

4-Amino-5-cyano-1,3-dimethyl pyrazole

Cat. No.: B2596029
CAS No.: 32183-14-5
M. Wt: 136.158
InChI Key: BFRNEURRHHIAJV-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-1,3-dimethyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of amino and cyano groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyano-1,3-dimethyl pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions[][3].

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties[3][3].

Scientific Research Applications

4-Amino-5-cyano-1,3-dimethyl pyrazole has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3,5-dimethyl pyrazole
  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
  • 1-Cyanoacetyl-3,5-dimethylpyrazole

Comparison: Compared to its analogs, 4-Amino-5-cyano-1,3-dimethyl pyrazole exhibits unique properties due to the presence of both amino and cyano groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in drug discovery .

Biological Activity

4-Amino-5-cyano-1,3-dimethyl pyrazole (ACDMP) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ACDMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

ACDMP is characterized by its unique chemical structure, which includes an amino group and a cyano group attached to a dimethyl-substituted pyrazole ring. This structural configuration contributes to its reactivity and interaction with various biological targets.

  • Molecular Formula : C6H8N4
  • CAS Number : 32183-14-5
  • Melting Point : 224-226 °C
  • Boiling Point : Approximately 355 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of ACDMP, particularly against various viral pathogens. For instance, in silico studies demonstrated that derivatives of pyrazole compounds can inhibit the activity of SARS-CoV2 protease with significant efficacy. ACDMP showed promising results with inhibition percentages reaching up to 84.5% compared to standard antiviral agents .

Anticancer Properties

ACDMP has been investigated for its anticancer effects across multiple cancer cell lines. Research indicates that pyrazole derivatives exhibit antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of ACDMP have been substantiated through various experimental models. Studies reported that ACDMP significantly reduces inflammation markers in carrageenan-induced edema models, demonstrating its potential as an anti-inflammatory agent .

The biological activity of ACDMP is mediated through several mechanisms:

  • Enzyme Inhibition : ACDMP interacts with specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators .
  • Receptor Modulation : The compound may bind to various receptors influencing cell signaling pathways associated with cancer proliferation and immune responses.
  • Antioxidant Activity : ACDMP exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity ACDMP derivatives showed up to 84.5% inhibition of SARS-CoV2 protease compared to control agents .
Anticancer Assessment In vitro studies revealed significant antiproliferative effects on MDA-MB-231 and HepG2 cells with IC50 values in the low micromolar range .
Anti-inflammatory Research Demonstrated significant reduction in paw edema in rat models, indicating strong anti-inflammatory properties.

Properties

IUPAC Name

4-amino-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRNEURRHHIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Two-hundred and seventy-two g of 1,3-dimethyl-4-nitro-5-cyano-pyrazole was subjected to catalytic hydrogenation in methanol using a Raney nickel catalyst. The catalyst was filtered away and the filtrate concentrated. The product solidified, mp 109°-111° C.
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